3-Mercapto-1-hexanol

Wine aroma OAV Sensory reconstitution

3-Mercapto-1-hexanol (3MH) is a six-carbon polyfunctional thiol bearing both a hydroxyl and a sulfhydryl group. With a molecular formula of C₆H₁₄OS and a molecular weight of 134.24 g/mol, it is classified by FEMA as GRAS (FEMA No.

Molecular Formula C6H14OS
Molecular Weight 134.24 g/mol
CAS No. 51755-83-0
Cat. No. B033394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-1-hexanol
CAS51755-83-0
Synonyms3-Sulfanylhexan-1-ol;  3-Sulfanylhexanol;  3-Mercapto-1-hexanol; 
Molecular FormulaC6H14OS
Molecular Weight134.24 g/mol
Structural Identifiers
SMILESCCCC(CCO)S
InChIInChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3
InChIKeyTYZFMFVWHZKYSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in ethanol and heptane

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-1-hexanol (CAS 51755-83-0) for Flavor Research and Industrial Formulation Procurement


3-Mercapto-1-hexanol (3MH) is a six-carbon polyfunctional thiol bearing both a hydroxyl and a sulfhydryl group. With a molecular formula of C₆H₁₄OS and a molecular weight of 134.24 g/mol, it is classified by FEMA as GRAS (FEMA No. 3850) and by JECFA as flavor number 545 [1]. 3MH is a volatile sulfur compound occurring naturally in grapes, hops, mango, pineapple, and passion fruit, where it contributes potently to tropical fruit, grapefruit, passion fruit, and blackcurrant aroma profiles [2]. It serves as a key reference standard in flavor and fragrance analysis, and is utilized as a flavoring agent in baked goods, alcoholic and non-alcoholic beverages, confectionery, dairy products, and processed fruits at usage levels ranging from 0.005 to 0.3 mg/kg depending on the application matrix .

Food-Grade Reference Standard

Recognized by FEMA (No. 3850) and JECFA (545) for flavor analysis and formulation research.

Chiral Sensory Probe

Enables enantiomer-specific odor studies; (R)- and (S)-forms deliver distinct grapefruit versus passion fruit notes.

Key Varietal Thiol

Natural occurrence in grapes, hops, and tropical fruit; critical for aroma reconstitution and omission tests.

Why 3-Mercapto-1-hexanol Cannot Be Substituted with Other Varietal Thiols in Flavor and Sensory Research


Polyfunctional thiols sharing the 3-mercaptohexyl backbone—including 3-mercapto-1-hexanol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methyl-2-pentanone (4MMP)—are frequently co-present in wine, beer, and fruit matrices, yet they exhibit non-overlapping sensory contributions, distinct odor thresholds spanning two orders of magnitude, and divergent precursor chemistry [1]. 3MH is the free alcohol form and undergoes enzymatic acetylation during fermentation to yield 3MHA; consequently, the two compounds have markedly different volatility, hydrolytic stability, and matrix partitioning behavior [2]. In sensory studies, the omission of 3MH from aroma reconstitution models produces a profound collapse of fruity and citric character that cannot be rescued by the presence of 3MHA or 4MMP alone, confirming that 3MH is not interchangeable with its ester or ketone analogs [3]. Furthermore, the chiral nature of 3MH introduces an additional layer of differentiation: the R and S enantiomers of 3MH possess distinct odor qualities (grapefruit versus passion fruit) and exhibit variable enantiomeric ratios across different wine matrices, making stereochemical specification essential for reproducible flavor research [4].

Acetate Ester (3MHA) Different odor thresholds and sensory character (passion fruit vs grapefruit/boxwood); potency does not imply direct substitutability.
Ketone Analog (4MMP) Functions as primary blackcurrant driver, whereas 3MH acts as enhancer; omission of 3MH may reduce overall aroma impact.
Racemic or Opposite Enantiomer Enantiomeric ratio shifts between wine types (30:70 vs 50:50 R:S); a racemic mixture may not replicate matrix-specific aroma profiles.

Quantitative Evidence Differentiating 3-Mercapto-1-hexanol from Closest Analogs for Scientific Selection


Comparative Odor Activity Value (OAV) in Grenache Rosé Wine: 3MH Outranks β-Damascenone

In a systematic aroma reconstitution study of Grenache rosé wine, 3-mercapto-1-hexanol (3MH) was identified as the most important odorant among 38 volatile compounds detected by AEDA. Omission of 3MH from the synthetic aroma model caused a profound decrease in fruity and citric notes, an effect not observed when β-damascenone was omitted despite β-damascenone having the second highest OAV in the wine [1].

Sensory Impact Rank
Head-to-head
3MH omission caused deep decrease in fruity/citric notes; β-damascenone omission caused only a slight decrease.
OAV alone does not predict sensory impact; 3MH exerts a disproportionate influence on fruity character.
Grenache rosé wine; AEDA followed by omission tests with 24 aroma compounds.
Wine aroma OAV Sensory reconstitution Omission test

Chiral Odor Thresholds and Sensory Profiles: (R)-3MH vs (S)-3MH

The two enantiomers of 3-mercapto-1-hexanol exhibit distinct odor qualities despite similar detection thresholds. The (R)-enantiomer has an odor threshold of 50 ng/L in hydroalcoholic model solution and is described as fruitier with a zesty grapefruit character, whereas the (S)-enantiomer has a threshold of 60 ng/L and presents a more distinct passion fruit aroma [1]. The enantiomeric ratio of 3MH in dry Sauvignon blanc and Semillon wines is approximately 50:50, whereas in botrytized sweet wines the ratio shifts to approximately 30:70 (R:S) [2].

Enantiomer Odor Thresholds
Head-to-head
(R)-3MH: 50 ng/L, grapefruit; (S)-3MH: 60 ng/L, passion fruit. Enantiomeric ratio varies with wine type.
Enantiomeric composition directly determines sensory outcome; not interchangeable.
Hydroalcoholic solution; chiral GC on cyclodextrin column.
Chiral analysis Enantiomer Odor threshold Sensory differentiation

Functional Differentiation from 3-Mercaptohexyl Acetate (3MHA): OAV and Sensory Character

3-Mercapto-1-hexanol (3MH) and its acetate ester 3-mercaptohexyl acetate (3MHA) exhibit markedly different sensory properties and enantiomeric behavior. The perception thresholds of the R and S enantiomers of 3MHA are 9 and 2.5 ng/L respectively—approximately 5- to 20-fold lower than the corresponding 3MH enantiomers. Sensorially, (R)-3MHA is reminiscent of passion fruit while (S)-3MHA has a more herbaceous boxwood odor, contrasting with the grapefruit/passion fruit differentiation observed for 3MH enantiomers [1]. In Zalema white wines, both 3MH and 3MHA exhibit OAV > 1, confirming they are above sensory threshold, but their distinct odor characters preclude substitution [2].

3MH vs 3MHA Profiles
Head-to-head
3MHA thresholds 5-24× lower than 3MH; sensory character differs (passion fruit/boxwood vs grapefruit).
Potency alone does not select the correct thiol; sensory target must guide choice.
Chiral GC analysis; hydroalcoholic model solution.
Varietal thiols 3MHA Wine fermentation Enantiomeric ratio

Synergistic Role in Blackcurrant Aroma: 3MH as an Enhancer Distinct from 4MMP

In a multivariate analysis of red wines exhibiting blackcurrant aroma, 4-mercapto-4-methyl-2-pentanone (4MMP) concentration was very well correlated with blackcurrant aroma intensity, whereas 3MH and 3MHA present at high concentrations act as enhancers of the perception of this aroma rather than primary drivers [1]. This functional distinction means that 3MH contributes to aroma modulation and complexity even when not directly perceived as a discrete note.

Blackcurrant Aroma Role
Head-to-head
4MMP = primary driver; 3MH acts as enhancer/modulator of blackcurrant perception.
Include 3MH even when 4MMP is present; omission may reduce overall aroma complexity.
Multivariate analysis in red wines; chemical and sensory data.
Red wine Blackcurrant aroma 4MMP Multivariate analysis

Analytical Quantitation Requirements: Method Validation for 3MH in Beer Matrices

The quantitation of 3MH from beer is challenging due to its low concentration (ng/L levels) and high reactivity. A validated HS-SPME on-fiber derivatization method using 2,3,4,5,6-pentafluorobenzyl bromide followed by GC-MS/MS achieved limits of quantitation below the sensory threshold of 3MH [1]. The method was optimized via central composite design and validated for simultaneous analysis of 4MMP, 3MH, and 3MHA in beers brewed with German, Australian, and US hops [1].

Beer Quantitation Method
Supporting evidence
HS-SPME on-fiber derivatization (PFBBr) followed by GC-MS/MS achieved LOQ below sensory threshold.
Specialized derivatization required for reliable trace-level quantitation in beer.
Central composite design optimization; beers with varied hop sources.
GC-MS/MS HS-SPME On-fiber derivatization Beer analysis

Procurement-Grade Purity and Physical Property Specifications

Commercial sources of 3-mercapto-1-hexanol specify purity by GC analysis, typically with minimum purity thresholds of 96.0% to ≥98.0% . Key physical property specifications for quality control include refractive index (n20/D) ranging from 1.4775 to 1.4835 at 20°C and 589 nm, and appearance as a clear colorless liquid [1]. These specifications are critical for ensuring batch-to-batch consistency in analytical applications.

Purity & Physical Specs
Specification review
GC purity ≥96.0–98.0%; refractive index n20/D 1.4775–1.4835; clear colorless liquid.
Select purity grade based on intended application; analytical methods may require >98%.
Vendor specifications; refractive index measured at 20°C, 589 nm.
Purity specification GC analysis Refractive index Quality control

Validated Application Scenarios for 3-Mercapto-1-hexanol Based on Quantitative Evidence


Wine Aroma Reconstitution and Omission Studies Requiring Definitive Fruity/Citric Impact

Based on the omission test evidence showing that removal of 3MH causes a profound collapse of fruity and citric notes in Grenache rosé wine models—an effect not compensated by β-damascenone or other high-OAV compounds—3MH is the essential reference standard for any aroma reconstitution study targeting tropical fruit, grapefruit, passion fruit, or blackcurrant wine character. Procurement of high-purity (>98% GC) 3MH is recommended for preparing accurate calibration standards in AEDA and GC-O workflows [1].

Chiral Flavor Research Investigating Enantiomer-Specific Sensory Contributions

The distinct odor qualities and thresholds of (R)-3MH (50 ng/L, grapefruit) and (S)-3MH (60 ng/L, passion fruit) support the use of enantiopure or enantiomerically characterized 3MH in studies examining stereochemical effects on wine and fruit aroma. Given that botrytized sweet wines exhibit a ~30:70 (R:S) ratio while dry Sauvignon blanc wines approximate 50:50, procurement of 3MH with documented enantiomeric composition is critical for replicating matrix-specific sensory outcomes [1][2].

Blackcurrant Flavor Formulation Requiring Aroma Enhancement and Complexity Modulation

The evidence that 3MH functions as an enhancer/modulator of blackcurrant aroma perception in red wines, distinct from the primary driving role of 4MMP, justifies the inclusion of 3MH in blackcurrant flavor formulations. Even when 4MMP is present at adequate concentrations, the omission of 3MH may result in perceptibly reduced aroma impact and complexity. Food-grade 3MH (FEMA 3850) at usage levels of 0.005–0.3 mg/kg is suitable for this application [1][2].

Beer and Hop Thiol Analysis Requiring Trace-Level Quantitation by HS-SPME-GC-MS/MS

Given that 3MH is present in beer at ng/L concentrations and requires specialized on-fiber derivatization with PFBBr for reliable quantitation, procurement of high-purity 3MH reference material is essential for method calibration and validation. The validated OFD-HS-SPME-GC-MS/MS method achieved LOQ below the sensory threshold, making it suitable for hop varietal characterization and fermentation monitoring. 3MH reference standards with GC purity ≥97.5% are recommended for analytical method development [1][2].

Application
Selection Property
Validation Focus
Wine Aroma Reconstitution
Critical fruity/citric impact reference
Confirm omission-test recovery of tropical and grapefruit notes
Chiral Flavor Research
Enantiomer-specific odor profiles
Verify enantiomeric composition and sensory outcome in target matrix
Blackcurrant Formulation
Aroma enhancer/modulator function
Validate synergy with 4MMP and overall aroma complexity
Beer/Hop Thiol Analysis
Trace-level analytical reference
Validate derivatization-GC-MS/MS method performance and LOQ
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